

Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitrophenol Release

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Nitrophenyl myristate

Cat. No.: B088494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric measurement of p-nitrophenol (pNP) release is a widely used method to assay the activity of various hydrolytic enzymes. This technique relies on the enzymatic hydrolysis of a colorless p-nitrophenyl-derived substrate to produce the intensely yellow-colored p-nitrophenol. The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at a specific wavelength. This simple, cost-effective, and sensitive assay is readily adaptable for high-throughput screening, making it an invaluable tool in basic research and drug development for enzyme kinetics studies and inhibitor screening.

The underlying principle involves an enzyme cleaving a specific substrate, such as p-nitrophenyl phosphate (pNPP) or o-nitrophenyl- β -D-galactopyranoside (ONPG), releasing p-nitrophenol or o-nitrophenol, respectively.^{[1][2]} Under alkaline conditions, p-nitrophenol is ionized to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm.^{[1][3]}

Principle of the Assay

The enzymatic reaction can be generalized as follows:

Colorless Substrate (p-Nitrophenyl derivative) + H₂O --(Enzyme)--> p-Nitrophenol (Yellow) + Product

The rate of the yellow color formation is monitored spectrophotometrically and is a direct measure of the enzyme's activity.

Applications

This assay is versatile and can be applied to a variety of enzymes by using the appropriate p-nitrophenyl substrate. Key applications include:

- Enzyme Kinetics: Determination of Michaelis-Menten constants (K_m and V_{max}) for various enzymes.[\[1\]](#)
- Drug Discovery: High-throughput screening of potential enzyme inhibitors.
- Biochemical Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
- Clinical Diagnostics: Measurement of enzyme levels in biological samples for diagnostic purposes.[\[4\]](#)

Key Quantitative Data

A summary of important quantitative parameters for the p-nitrophenol release assay is provided in the table below.

Parameter	Value	Enzyme/Condition
λ_{max} (Absorbance Maximum)	405 - 420 nm	p-Nitrophenol (alkaline conditions)[1][5]
Molar Extinction Coefficient (ϵ)	$18,000 \text{ M}^{-1}\text{cm}^{-1}$	p-Nitrophenol in 1 N NaOH[6][7][8]
$16,000 \text{ M}^{-1}\text{cm}^{-1}$		p-Nitrophenol in 0.5 M EDTA[6][8]
$17,800 \text{ M}^{-1}\text{cm}^{-1}$		p-Nitrophenol[9]
$18,800 \text{ M}^{-1}\text{cm}^{-1}$		p-Nitrophenol[10]
Typical Substrate Concentration	0.5 - 10 mM (pNPP)	Protein Phosphatases[6]
Typical Enzyme Concentration	3 ng or below (detection limit)	Protein Tyrosine Phosphatase 1B[9]

Experimental Protocols

Protocol 1: General Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a general method for measuring alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

- Alkaline Phosphatase (e.g., from calf intestine)
- p-Nitrophenyl phosphate (pNPP) solution (e.g., 100 mM stock in water, store protected from light)[6]
- Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl_2 , pH 9.8[4]
- Stop Solution: 1 N NaOH or 3 M NaOH

- Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
- 96-well microplate or cuvettes.

Procedure:

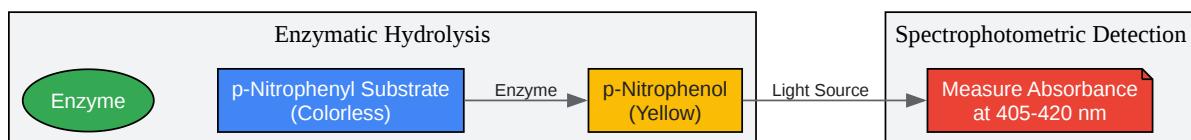
- Prepare Working Reagent: Prepare a fresh working solution of pNPP in the assay buffer at the desired final concentration (e.g., 10 mM).[\[4\]](#)
- Reaction Setup:
 - Add 50 µL of the enzyme sample (appropriately diluted in assay buffer) to each well of a 96-well plate.
 - Include a blank control containing 50 µL of assay buffer without the enzyme.
- Initiate Reaction: Add 50 µL of the pNPP working solution to each well to start the reaction.[\[9\]](#)
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[\[9\]](#)[\[11\]](#) The incubation time should be optimized to ensure the reaction remains in the linear range.
- Stop Reaction: Add 50 µL of Stop Solution (e.g., 1 N NaOH) to each well to terminate the reaction.[\[9\]](#) The addition of a strong base also ensures the full development of the yellow color of the p-nitrophenolate ion.
- Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
- Calculate Enzyme Activity:
 - Subtract the absorbance of the blank from the absorbance of the samples.
 - Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the concentration of p-nitrophenol produced.
 - $A = \text{Absorbance}$
 - $\epsilon = \text{Molar extinction coefficient of p-nitrophenol (18,000 M}^{-1}\text{cm}^{-1}\text{)}$

- c = Concentration (in M)
- l = Path length of the cuvette or well (in cm)
- Enzyme activity is typically expressed as μmol of p-nitrophenol produced per minute per mg of enzyme ($\mu\text{mol}/\text{min}/\text{mg}$). One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute under the specified conditions.[\[11\]](#)

Protocol 2: β -Galactosidase Activity Assay using ONPG

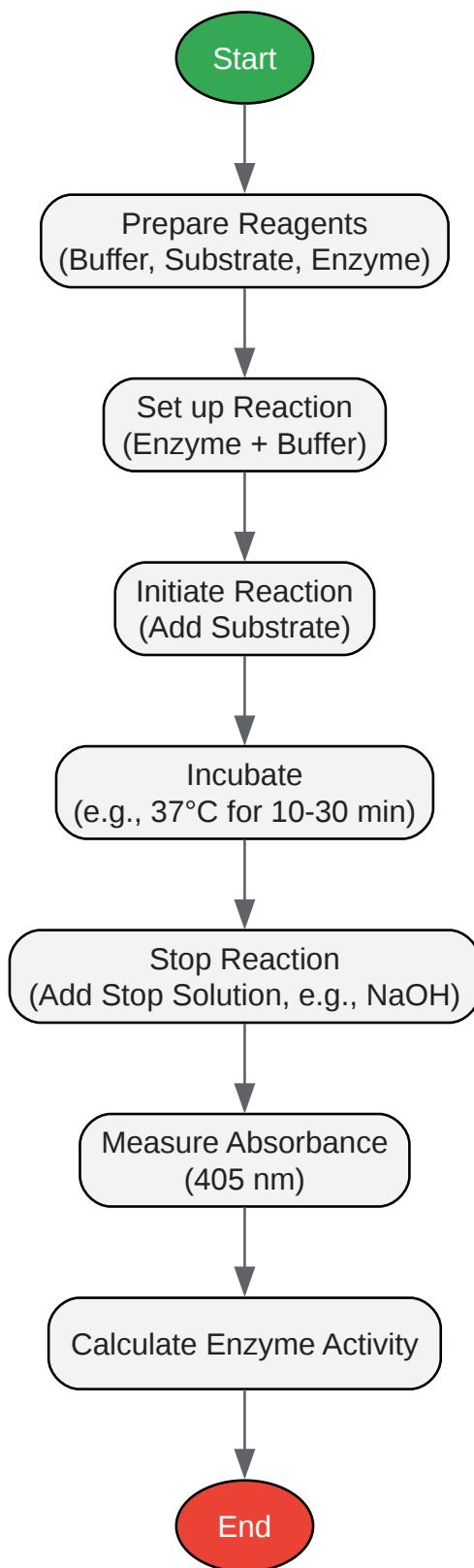
This protocol describes the measurement of β -galactosidase activity using o-nitrophenyl- β -D-galactopyranoside (ONPG).

Materials:

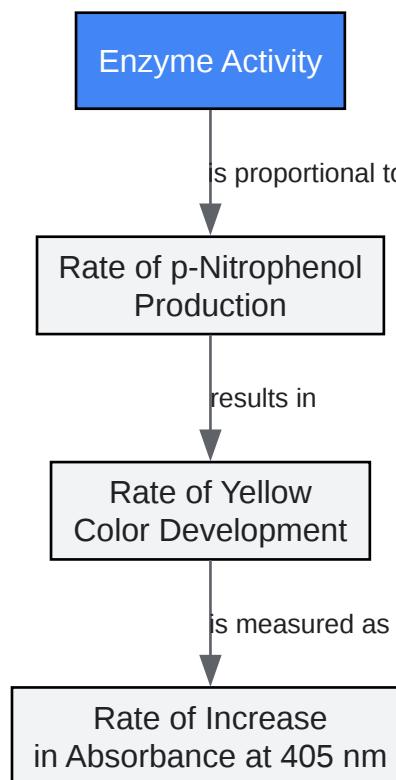

- β -Galactosidase enzyme or cell lysate containing the enzyme.
- o-Nitrophenyl- β -D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-buffer).
- Z-Buffer (60 mM Na_2HPO_4 , 40 mM NaH_2PO_4 , 10 mM KCl, 1 mM MgSO_4 , 50 mM β -mercaptoethanol, pH 7.0).
- Stop Solution: 1 M Na_2CO_3 .[\[12\]](#)
- Spectrophotometer or microplate reader (420 nm).

Procedure:

- Reaction Setup:
 - Add a specific volume of the enzyme solution or cell lysate to a microcentrifuge tube or well.
 - Include a negative control with buffer or a lysate from cells not expressing β -galactosidase.[\[12\]](#)
- Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.


- Initiate Reaction: Add the ONPG solution to start the reaction.
- Incubation: Incubate at the optimal temperature until a faint yellow color develops. The incubation time will vary depending on the enzyme concentration.
- Stop Reaction: Stop the reaction by adding the Stop Solution (1 M Na₂CO₃).[\[12\]](#)
- Measure Absorbance: Measure the absorbance of the solution at 420 nm.[\[5\]](#)
- Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of o-nitrophenol and the reaction time.

Visualizations


[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of a p-nitrophenyl substrate to produce colored p-nitrophenol for spectrophotometric detection.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a p-nitrophenol release assay.

[Click to download full resolution via product page](#)

Caption: The logical relationship between enzyme activity and the measured absorbance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. phavi.umcs.pl [phavi.umcs.pl]
- 4. atlas-medical.com [atlas-medical.com]
- 5. [ortho-Nitrophenyl-β-galactoside - Wikipedia](https://en.wikipedia.org/wiki/Ortho-Nitrophenyl-%C3%BC-galactoside) [en.wikipedia.org]
- 6. neb.com [neb.com]

- 7. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38 α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solved The molar extinction coefficient of p-nitrophenol at | Chegg.com [chegg.com]
- 11. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitrophenol Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088494#spectrophotometric-measurement-of-p-nitrophenol-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com